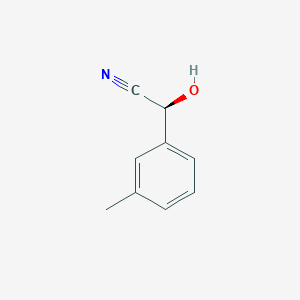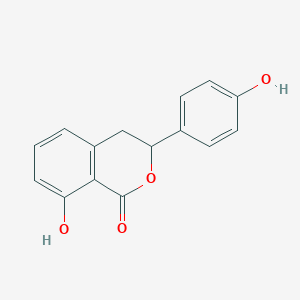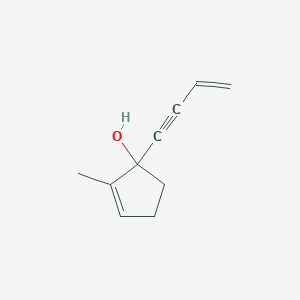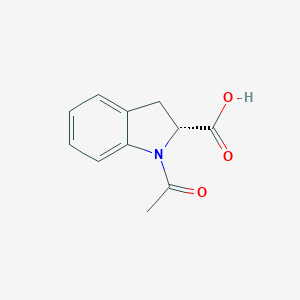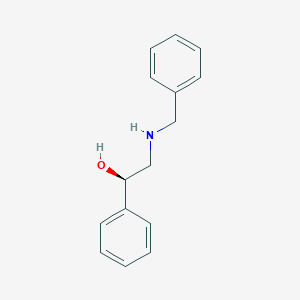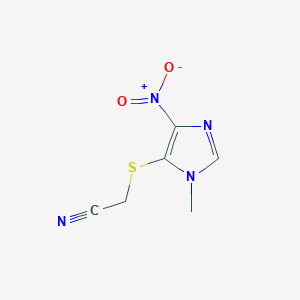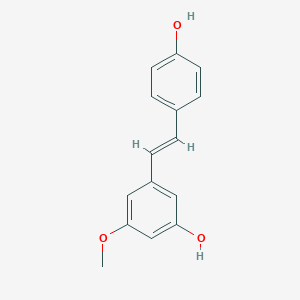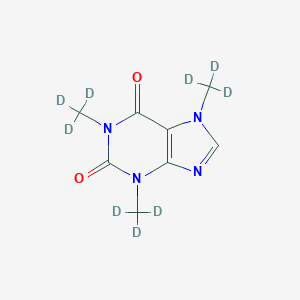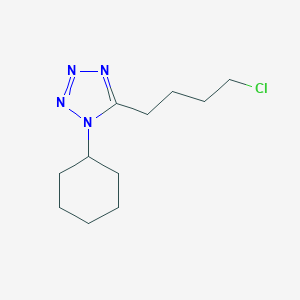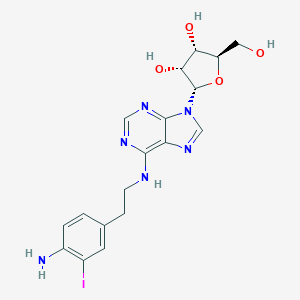![molecular formula C12H12N2 B020918 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline CAS No. 109682-72-6](/img/structure/B20918.png)
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline (MDHQ) is a bicyclic compound that has been synthesized and studied for its potential use in pharmacology and neuroscience research. MDHQ is structurally similar to other compounds that have been shown to have neuroprotective and neuroregenerative properties, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline is not fully understood, but it is believed to act on several different pathways in the brain. 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons. It has also been shown to modulate the activity of glutamate receptors, which play a key role in synaptic plasticity and learning and memory.
生化学的および生理学的効果
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has been shown to have a range of biochemical and physiological effects. It has been shown to increase the expression of proteins involved in neuronal survival and growth, as well as to enhance the formation of new synapses. 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has also been shown to improve cognitive function in animal models, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders.
実験室実験の利点と制限
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has several advantages for use in lab experiments. It is readily available in high purity and yield, making it easy to obtain for research purposes. It also has a well-characterized synthesis method, which allows for reproducibility across experiments. However, there are also limitations to the use of 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the specific experimental conditions.
将来の方向性
There are several future directions for research on 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to further elucidate its mechanism of action, in order to better understand how it promotes neuronal survival and growth. Additionally, there may be potential applications for 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline in other areas of pharmacology and neuroscience research, such as drug addiction and depression.
合成法
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline can be synthesized through a series of chemical reactions, including the condensation of 4,5-diaminophthalimide with 2-methylcyclopentanone, followed by cyclization and reduction. The synthesis of 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has been optimized for high yield and purity, making it readily available for research purposes.
科学的研究の応用
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has been studied for its potential use in pharmacology and neuroscience research. It has been shown to have neuroprotective properties, as well as the ability to enhance neuroregeneration. 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
CAS番号 |
109682-72-6 |
|---|---|
製品名 |
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline |
分子式 |
C12H12N2 |
分子量 |
184.24 g/mol |
IUPAC名 |
2-methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline |
InChI |
InChI=1S/C12H12N2/c1-8-6-11-12(7-8)14-10-5-3-2-4-9(10)13-11/h2-5,8H,6-7H2,1H3 |
InChIキー |
PWSDEQWIYBRPCU-UHFFFAOYSA-N |
SMILES |
CC1CC2=NC3=CC=CC=C3N=C2C1 |
正規SMILES |
CC1CC2=NC3=CC=CC=C3N=C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



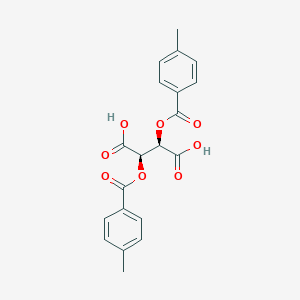
![(8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B20836.png)
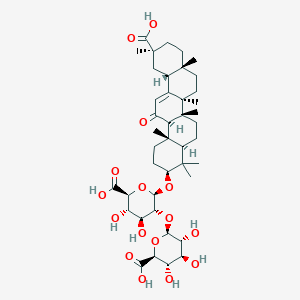
![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B20841.png)
